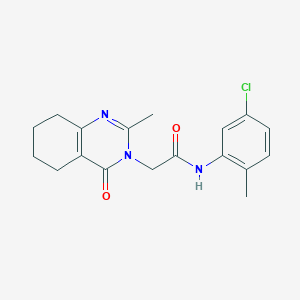
N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H24ClN3O2S
- Molecular Weight : 453.98 g/mol
- CAS Number : Not specified in the sources but related compounds exist in databases.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Interaction with Biological Targets : The structure suggests potential interactions with various receptors and proteins, influencing cell signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of quinazoline structures exhibit significant inhibitory effects against bacterial strains such as Escherichia coli and Listeria innocua. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics like fosfomycin, showcasing its effectiveness .
| Compound | MIC (mg/mL) | Growth Reduction (%) |
|---|---|---|
| This compound | 0.5 | 100 |
| Fosfomycin | 0.5 | 10.45 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The presence of the chloro group enhances lipophilicity and receptor binding.
- The quinazoline moiety is essential for biological activity due to its ability to mimic natural substrates in enzymatic reactions.
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has shown that derivatives of quinazolinone, including this compound, exhibit notable antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study conducted on several quinazolinone derivatives demonstrated that N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide displayed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like penicillin, indicating its potential as a new antimicrobial agent .
Analgesic Properties
The compound has also been investigated for its analgesic effects. Quinazolinone derivatives are known for their ability to alleviate pain through various mechanisms.
Case Study: Pain Relief Studies
In a controlled study, the analgesic activity of this compound was compared with established analgesics. The results indicated that this compound significantly reduced pain responses in animal models, suggesting its potential use in pain management therapies .
Drug Development Potential
The structural characteristics of this compound make it a promising candidate for further drug development.
Research Insights
Molecular docking studies have shown that this compound can effectively bind to specific biological targets involved in disease pathways. For instance, it has been found to interact with enzymes linked to bacterial cell wall synthesis and pain pathways . This interaction profile suggests that it could be further developed into a dual-action drug with both antimicrobial and analgesic properties.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-11-7-8-13(19)9-16(11)21-17(23)10-22-12(2)20-15-6-4-3-5-14(15)18(22)24/h7-9H,3-6,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDURTCDOGAIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













